N'~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-METHYLBENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methylbenzohydrazide is a complex organic compound that features a pyrazole ring, a benzylidene group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methylbenzohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with 4-methylbenzohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrazole ring.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole ring, while substitution reactions can introduce different functional groups in place of the bromine atom .
Scientific Research Applications
N’-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the pyrazole ring structure and bromine substitution.
4-methoxybenzaldehyde: Contains the methoxybenzylidene group.
4-methylbenzohydrazide: Features the benzohydrazide moiety.
Uniqueness
N’-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methylbenzohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23BrN4O2 |
---|---|
Molecular Weight |
455.3g/mol |
IUPAC Name |
N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C22H23BrN4O2/c1-14-5-8-18(9-6-14)22(28)25-24-12-17-7-10-20(29-4)19(11-17)13-27-16(3)21(23)15(2)26-27/h5-12H,13H2,1-4H3,(H,25,28)/b24-12+ |
InChI Key |
MUZNTWCYCYLGEO-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)Br)C |
SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)Br)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.